Product packaging for Bis(but-3-enyl)amine(Cat. No.:CAS No. 80662-96-0)

Bis(but-3-enyl)amine

Cat. No.: B2795921
CAS No.: 80662-96-0
M. Wt: 125.215
InChI Key: YDUIRQHSXOFAIE-UHFFFAOYSA-N
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Description

Bis(but-3-enyl)amine is an organic compound with the molecular formula C8H15N . This molecule features a central secondary amine group flanked by two but-3-enyl chains, making it a valuable, symmetrical building block in organic synthesis and materials science research. The terminal alkene groups on each chain are highly reactive sites that can participate in various chemical transformations, such as polymerization, hydroamination, and cyclization reactions, enabling the creation of more complex nitrogen-containing structures . Researchers can utilize this di-functional amine as a precursor for synthesizing polymers, ligands for metal complexes, and other specialty chemicals. The compound must be handled in accordance with established laboratory safety procedures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B2795921 Bis(but-3-enyl)amine CAS No. 80662-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-enylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUIRQHSXOFAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis but 3 Enyl Amine and Analogues

Established Convergent Synthetic Strategies

Convergent synthesis, where molecular fragments are assembled in the later stages of the synthesis, offers efficiency and control. For unsaturated amines like Bis(but-3-enyl)amine, methods involving organometallic reagents and specific coupling reactions are particularly effective.

A powerful convergent strategy for synthesizing N,N-dialkenylamines, including this compound, involves the combination of the Aza-Wittig reaction with Grignard coupling. This approach leverages the reactivity of iminophosphoranes (aza-Wittig reagents) and organomagnesium halides.

The general principle involves using precursors that act as synthetic equivalents to amine α,α'-dications. These precursors, such as certain (2-azaallyl)stannanes or (2-azaallyl)nitriles, can undergo double allylation. Allylmagnesium bromide is frequently identified as the reagent of choice for this double allylation process, effectively introducing two but-3-enyl groups onto a nitrogen atom. While the specific mention of "1-(Triphenylphosphoroylideneaminoalkyl)benzotriazole precursors" as cited in the outline is not directly detailed in the provided search snippets for this exact application, the broader concept of using azaallyl synthons in conjunction with organometallic reagents like Grignard reagents is well-supported for forming unsaturated amines. The Aza-Wittig reaction itself, which involves the reaction of iminophosphoranes with carbonyl compounds to form imines, is a well-established method for C=N bond formation, and related chemistry can be adapted for C-N bond construction with unsaturated chains.

Table 1: Aza-Wittig and Grignard Coupling for this compound Synthesis

Substrate TypeAllylation ReagentKey TransformationProduct Type
(2-Azaallyl)stannanes or (2-Azaallyl)nitrilesAllylmagnesium bromideDouble allylation of azaallyl dication synthetic equivalentsN,N-Bis(3-butenyl)amines
(2-Azaallyl)nitrilesAllyllithiumDouble allylation of azaallyl dication synthetic equivalentsN,N-Bis(3-butenyl)amines

While specific literature detailing the use of "1-(Triphenylphosphoroylideneaminoalkyl)benzotriazole precursors" in the direct synthesis of this compound was not explicitly found in the provided snippets, the broader Aza-Wittig methodology relies on iminophosphoranes. These are typically generated from azides via the Staudinger reaction. The application of such precursors would conceptually involve their reaction to form an intermediate that can then undergo coupling or further transformation to incorporate the but-3-enyl moieties. Benzotriazole (B28993) derivatives themselves are noted for their utility in various synthetic transformations, including as leaving groups or activating agents in organic synthesis nih.govresearchgate.net. However, their direct role as a phosphorane precursor in the Aza-Wittig reaction for unsaturated amine synthesis would depend on specific chemical modifications.

The methodology described in section 2.1.1.1 is inherently suited for the synthesis of "doubly unsaturated amine analogues." The use of allylmagnesium bromide, as highlighted in search result nih.gov, directly facilitates the introduction of two but-3-enyl groups onto the nitrogen atom. This double allylation of suitable azaallyl synthons (like stannanes or nitriles) directly yields N,N-Bis(3-butenyl)amines, thus exemplifying the extension of these synthetic principles to create molecules with multiple unsaturated functionalities.

Another established route to bis-amines involves the catalytic reduction of dinitrile precursors. This method is widely employed for synthesizing saturated diamines, and the principle can be extended to unsaturated systems. For instance, the synthesis of N,N-bis-(3-aminopropyl)-ethanolamine is achieved by the catalytic hydrogenation of N,N-di-(2-cyanoethyl)-ethanolamine google.com. This process typically utilizes an active hydrogenation catalyst, such as Raney nickel, in the presence of hydrogen gas and ammonia (B1221849). The ammonia is crucial for suppressing the formation of secondary and tertiary amines by competing with the imine intermediate.

While direct examples of reducing unsaturated dinitriles to yield unsaturated bis-amines like this compound were not detailed in the provided snippets, the general principles of nitrile reduction are well-documented. Catalytic hydrogenation using transition metals like nickel, palladium, or ruthenium, often in the presence of ammonia, is a standard technique for converting nitriles to primary amines google.comorganic-chemistry.orgbme.hugoogle.comthieme-connect.delibretexts.org. The success of this method for unsaturated dinitriles would depend on the catalyst's selectivity and the stability of the unsaturated functionalities under the hydrogenation conditions.

Table 2: Catalytic Reduction of Dinitriles to Bis-amines (Illustrative Example)

Dinitrile PrecursorProductReaction TypeCatalystKey Conditions
N,N-di-(2-cyanoethyl)-ethanolamineN,N-bis-(3-aminopropyl)-ethanolamineCatalytic hydrogenationRaney NickelH₂, NH₃, 40-50 °C, 1000-5000 psi
Hypothetical Unsaturated DinitrileThis compoundCatalytic hydrogenationNi, Pd, or RuH₂, NH₃, controlled temperature/pressure to preserve unsaturation

Aza-Wittig Reaction and Grignard Coupling Sequence

Innovative Approaches and Derivatization Routes

Beyond established convergent and reductive methods, innovative strategies continue to emerge, often involving the manipulation of cyclic structures or novel catalytic systems.

The cleavage of heterocyclic systems represents a potential route for accessing N-but-3-enyl amine derivatives. This approach typically involves synthesizing a cyclic precursor containing the nitrogen atom and the but-3-enyl chain, followed by a controlled ring-opening reaction. For example, the synthesis of N-but-3-enyl-α- and β-amino acids has been achieved by cleaving 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones in the presence of allylsilanes researchgate.net. While this specific example yields amino acids, the underlying principle of ring cleavage to reveal or functionalize an N-alkenyl amine structure is applicable.

Ring expansion reactions involving the cleavage of endocyclic C-N bonds in fused bi- or polycyclic systems are also known strategies for constructing medium-sized and macrocyclic compounds researchgate.net. These methods often involve activation and reduction steps or nucleophilic attack on the heterocyclic ring. Adapting such strategies to cleave a heterocyclic system that already incorporates the N-but-3-enyl structure could provide a novel pathway to the target diamine.

Compound List:

this compound

N,N-Bis(3-butenyl)amines

N,N-bis-(3-aminopropyl)-ethanolamine

N,N-di-(2-cyanoethyl)-ethanolamine

Allylmagnesium bromide

Allyllithium

(2-Azaallyl)stannanes

(2-Azaallyl)nitriles

Iminophosphoranes

Azides

1-(Triphenylphosphoroylideneaminoalkyl)benzotriazole

Benzotriazole

1,3-oxazolidin-5-ones

1,3-oxazinan-6-ones

Allylsilanes

N-but-3-enyl-α-amino acids

N-but-3-enyl-β-amino acids

N-but-3-enyl-5-thiopyrrolidin-2-one

Benzene-1,2-diamine

Carboxylic acid

Dichloromethane (DCM)

N-acylbenzotriazoles

Benzotriazolyl alkyl esters (BAEs)

Propargylamines

Dipyrrolidylmethane

Dipiperidylmethane

Dimorpholinylmethane

Pyridine

Methylenebispyridinium dichloride

N-vinyl phosphazenes

Aldehydes

Ketones

Imines

Nitrogen-containing heterocycles

Isoquinolines

5,6-Dihydro-2H-1,3-oxazines

β-Amino acids

N-alkenyl amines

Triphenylphosphine

Dialkyl acetylene (B1199291) dicarboxilate

Diphenyltriazene

Phosphorus ylide

Vinyltriphenylphosphonium salt

N-H bonds

C-N bonds

C-C bonds

Olefins

Alkynes

Alkenes

Amides

Esters

Acids

Ketones

Thioamides

Amidoximes

Nitro compounds

Azides

Imines

Nitriles

Amides

Nitro groups

C=C bonds

C=N bonds

C-CN bonds

Alkyl radicals

Cyanide anions

Alcohols

Metal hydrides

Lithium aluminum hydride (LiAlH₄)

Sodium borohydride (B1222165) (NaBH₄)

Nickel catalysts

Palladium catalysts

Cobalt catalysts

Molecular hydrogen (H₂)

Formate

Ruthenium catalysts

N-heterocyclic carbene

(cycloocta-1,5-diene)bis(η³-2-methylallyl)ruthenium(II)

1,3-dimesityl-4,5-dihydro-1H-imidazolium tetrafluoroborate (B81430)

1,1′-bis(diphenylphosphino)ferrocene

Triphenylphosphine

Ammonia (NH₃)

Hydrogen gas (H₂)

Raney nickel

Ruthenium on carbon (Ru/C)

Ammonium (B1175870) salts

Alkenes

Carboxylic acids

Alcohols

α,α-dideuterio amines

Sodium dispersions

EtOD-d₁

Alkyl nitriles

(Hetero)aryl nitriles

Aromatic nitriles

N-vinylamines

Vinyl ethers

Aryl bromides

2-Arylacrylic acids

Aryl azo BAE enzyme substrates

(E)-enol tosylates

(Z)-enol tosylates

Trisubstituted α,β-unsaturated methyl esters

N-acyl N-vinylamines

Vinyl ethers

Propiolate esters

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126)

E-vinyl silanes

Aromatic ketones

Olefins

(p-cymene)ruthenium dichloride dimer

Triethylphosphine

Lithium carbonate

(E)-α,β-unsaturated 2-haloanilides

(Z)-2-Butenanilides

(o-azidoaryl)malonates

Chiral quaternary oxindoles

HypPhos oxide

Silane reductant

Ir¹-based Lewis acid

N-alkyltriethoxyiminophosphoranes

α-unsubstituted amines

α-branched amines

N-alkyl(aryl)triphenyliminophosphoranes

N-allyltriethoxyiminophosphoranes

N-Vinylic Phosphazenes

Carbonyl compounds

2-Azadienes

Ethyl glyoxalate

Diethyl ketomalonate

1,3-oxazines

β-Amino Acids

1-Benzazepine scaffolds

2-Benzazepine core

Benzazocine derivative

But-3-enylamine

2-Iodobenzaldehyde

But-3-enyl-N-aniline

Acryloyl chloride

N-(but-3-enyl)anilines

N-Cbz-1-(but-3-enyl)pent-4-enylamine

1-(but-3-enyl)pent-4-enylamine

N-sulfonyl alkenes

Bromo-pyrrolidines

Pyrrolidines

α,β-unsaturated thioester

2,2- and 3,3-spirocyclic pyrrolidines

(R)-bgugaine

(R)-irnidine

1,3-dihaloalkanes

3-haloalkan-1-ols

Alkane-1,3-diols

Sodium sulfide (B99878)

3-mercaptoalkyl halides

Sulfonates

Thietanes

Thiirane

Thiirane-2-methanol

Aziridine-2-methyl tosylate

Oxirane

Halomethyloxirane

Thiolacetic acid

Oxiranemethyl mesylate

Sulfonamide

Quinuclidine

NBS

N-carbamoyl α-amino acids

Peptides

N-methyl amino acids

4-vinyl, 4-allyl and 4-butenyl oxazinan-6-ones

Alkenyl electrophiles

4,5-bis-alkene adducts

5-, 6- and 7-membered cyclic β2,3-amino acids

β2,2,3‐Substituted Amino Acids

Benzotriazole-based derivatives

Enteroviruses

Coxsackievirus B5 (CVB5)

Picornaviridae

Vero-76 cells

Human enteroviruses

RNA positive- and negative-sense viruses

BVDV

RSV

Mycobacterium tuberculosis

N-substituted phosphorus ylides

Triazene

Triazole

N-acylbenzotriazoles

Dichloromethane (DCM)

Methylene building block

Propargylamines

CuCl catalysis

Dipyrrolidylmethane

Dipiperidylmethane

Dimorpholinylmethane

Methylenebispyridinium dichloride

Pyridine

1,2-diaminobenzene

5,6-dimethyl-1Hbenzotriazole

5,6-dibromo-1H-benzotriazole

Dialkylamino side chain derivatives

Halogenated benzotriazole nucleosides

Hepatitis C virus

Viral NTPase/helicases

West Nile virus enzyme

4,5,6,7-tetrabromobenzotriazole (B1684666)

Proteinkinase

N-substituted derivatives of benzotriazoles

Diphenyltriazenes

Phosphorous atom

Alkylamines

Pharmaceuticals

Carbonyl reductive amination

Hydroamination

Hydroaminoalkylation

Unactivated alkene

Aniline

Bicyclic alkenes

C(sp³)–H functionalization

Visible-light-mediated photoredox catalysis

Alkyl halides

Magnesium

Lithium

Zinc

Samarium

Benzophenone

t-Bu Grignard reagent

Benzaldehyde

Ketones

Esters

Aldehydes

Organic acids

Nitriles

Amides

Alkyl groups

Carbonyl compounds

Formylamides

β-amino-α,β-unsaturated ketone

Orthoesters

Formamides

Alkyl- or aryl- or vinyl- organomagnesium halide compounds

Protic compounds

Formaldehyde

Primary alcohols

Secondary alcohols

Tertiary alcohols

Hetero-atom bonds

Halides

Carbon-heteroatom bonds

Carbon-carbon bonds

Carbonyl moieties

Grignard reagents

Ethyl bromide

Ethereal solvent

Alkaline-earth metals

Magnesium bromide

Calcium bromide

Amides

Imines

Amidates

Hauser bases

Turbo-Hauser bases

Amidine

Amidophosphine boranes

Borane reagents

Pinacolborane

9-BBN dimer

N,N-diborylamines

Primary amines

Secondary amides

Ammonium salts

Alkenes

Carboxylic acids

Alcohols

α,α-dideuterio amines

Alkyl nitriles

(Hetero)aryl nitriles

Alkyl bromides

Aryl bromides

Alkaryl nitriles

Aralkyl nitriles

Alkoxy groups

Aryloxy groups

Alcohol groups

Hydrocarbyl group

Aromatic groups

Aliphatic groups

Substituents

Water

Methanol

Ethanol

Protic solvents

Inert solvents

Acrylonitrile

Polymers

Hydrazine hydrate (B1144303)

o-chloronitrobenzene

Dimethylsulfoxide (DMSO)

1-hydroxybenzotriazole (B26582) (HBTA)

Reduced iron powder

Sodium chloride

Anhydrous magnesium chloride

Acetamino diethyl malonate

Bis-(1(2)h-tetrazol-5-yl)-amine monohydrate

Strontium ranelate intermediate

5-methyl-1h-tetrazole

5-sulfydryl-1-phenyl tetrazole

Scale inhibitor DDTPA

Sartanbiphenyltetrazole

Febuxostat key intermediate

4'-trifluoromethyl-2-biphenylcarboxylic acid

2-methyl-3-bromo-6-methylsulfonyl benzonitrile (B105546)

2-phenylimidazole (B1217362) compounds

Triphenylmethane Protector

Benzotriazole-based compounds

BTZ1

BTZ2

BTZ3

BTZ4

BTZ5

BTZ6

BTZ7

Antimicrobials

Antibacterial

Antifungal

Antiviral

Antitubercular

Anticancer

Anti-inflammatory

Anticonvulsant

Analgesic

Antioxidant agents

Triazole class

Corrosion inhibitors

Radioprotectors

Photo stabilizer

Plastic

Rubber

Chemical fiber

Peptide synthesis

Acid azides

3-hydroxymethyl-2,3-dihydrobenzofurans

3-hydroxymethylbenzofurans

1,2-diaminobenzene

1H-benzimidazole

1H-benzotriazole

N-alkyl derivatives

5,6-dimethyl-1Hbenzotriazole

5,6-dibromo-1H-benzotriazole

Antiprotozoal agent

Hepatitis C virus

Viral NTPase/helicases

West Nile virus enzyme

4,5,6,7-tetrabromobenzotriazole

Proteinkinase

Mycobacterium tuberculosis

N-substituted phosphorous ylides

Triazene

Triazole

N-acylbenzotriazoles

Dichloromethane (DCM)

Methylene building block

Propargylamines

CuCl catalysis

Dipyrrolidylmethane

Dipiperidylmethane

Dimorpholinylmethane

Pyridine

Methylenebispyridinium dichloride

N-vinyl phosphazenes

Carbonyl compounds

2-Azadienes

Ethyl glyoxalate

Diethyl ketomalonate

1,3-oxazines

β-Amino Acids

1-Benzazepine scaffolds

2-Benzazepine core

Benzazocine derivative

But-3-enylamine

2-Iodobenzaldehyde

But-3-enyl-N-aniline

Acryloyl chloride

N-(but-3-enyl)anilines

N-Cbz-1-(but-3-enyl)pent-4-enylamine

1-(but-3-enyl)pent-4-enylamine

N-sulfonyl alkenes

Bromo-pyrrolidines

Pyrrolidines

α,β-unsaturated thioester

2,2- and 3,3-spirocyclic pyrrolidines

(R)-bgugaine

(R)-irnidine

1,3-dihaloalkanes

3-haloalkan-1-ols

Alkane-1,3-diols

Sodium sulfide

3-mercaptoalkyl halides

Sulfonates

Thietanes

Thiirane

Thiirane-2-methanol

Aziridine-2-methyl tosylate

Oxirane

Halomethyloxirane

Thiolacetic acid

Oxiranemethyl mesylate

Sulfonamide

Quinuclidine

NBS

N-carbamoyl α-amino acids

Peptides

N-methyl amino acids

4-vinyl, 4-allyl and 4-butenyl oxazinan-6-ones

Alkenyl electrophiles

4,5-bis-alkene adducts

5-, 6- and 7-membered cyclic β2,3-amino acids

β2,2,3‐Substituted Amino Acids

Benzotriazole-based derivatives

Enteroviruses

Coxsackievirus B5 (CVB5)

Picornaviridae

Vero-76 cells

Human enteroviruses

RNA positive- and negative-sense viruses

BVDV

RSV

Mycobacterium tuberculosis

N-substituted phosphorus ylides

Triazene

Triazole

N-acylbenzotriazoles

Dichloromethane (DCM)

Methylene building block

Propargylamines

CuCl catalysis

Dipyrrolidylmethane

Dipiperidylmethane

Dimorpholinylmethane

Pyridine

Methylenebispyridinium dichloride

N-vinyl phosphazenes

Carbonyl compounds

2-Azadienes

Ethyl glyoxalate

Diethyl ketomalonate

1,3-oxazines

β-Amino Acids

1-Benzazepine scaffolds

2-Benzazepine core

Benzazocine derivative

But-3-enylamine

2-Iodobenzaldehyde

But-3-enyl-N-aniline

Acryloyl chloride

N-(but-3-enyl)anilines

N-Cbz-1-(but-3-enyl)pent-4-enylamine

1-(but-3-enyl)pent-4-enylamine

N-sulfonyl alkenes

Bromo-pyrrolidines

Pyrrolidines

α,β-unsaturated thioester

2,2- and 3,3-spirocyclic pyrrolidines

(R)-bgugaine

(R)-irnidine

1,3-dihaloalkanes

3-haloalkan-1-ols

Alkane-1,3-diols

Sodium sulfide

3-mercaptoalkyl halides

Sulfonates

Thietanes

Thiirane

Thiirane-2-methanol

Aziridine-2-methyl tosylate

Oxirane

Halomethyloxirane

Thiolacetic acid

Oxiranemethyl mesylate

Sulfonamide

Quinuclidine

NBS

N-carbamoyl α-amino acids

Peptides

N-methyl amino acids

4-vinyl, 4-allyl and 4-butenyl oxazinan-6-ones

Alkenyl electrophiles

4,5-bis-alkene adducts

5-, 6- and 7-membered cyclic β2,3-amino acids

β2,2,3‐Substituted Amino Acids

Benzotriazole-based derivatives

Enteroviruses

Coxsackievirus B5 (CVB5)

Picornaviridae

Vero-76 cells

Human enteroviruses

RNA positive- and negative-sense viruses

BVDV

RSV

Mycobacterium tuberculosis

N-substituted phosphorus ylides

Triazene

Triazole

N-acylbenzotriazoles

Dichloromethane (DCM)

Methylene building block

Propargylamines

CuCl catalysis

Dipyrrolidylmethane

Dipiperidylmethane

Dimorpholinylmethane

Pyridine

Methylenebispyridinium dichloride

N-vinyl phosphazenes

Carbonyl compounds

2-Azadienes

Ethyl glyoxalate

Diethyl ketomalonate

1,3-oxazines

β-Amino Acids

1-Benzazepine scaffolds

2-Benzazepine core

Benzazocine derivative

But-3-enylamine

2-Iodobenzaldehyde

But-3-enyl-N-aniline

Acryloyl chloride

N-(but-3-enyl)anilines

N-Cbz-1-(but-3-enyl)pent-4-enylamine

1-(but-3-enyl)pent-4-enylamine

N-sulfonyl alkenes

Bromo-pyrrolidines

Pyrrolidines

α,β-unsaturated thioester

2,2- and 3,3-spirocyclic pyrrolidines

(R)-bgugaine

(R)-irnidine

1,3-dihaloalkanes

3-haloalkan-1-ols

Alkane-1,3-diols

Sodium sulfide

3-mercaptoalkyl halides

Sulfonates

Thietanes

Thiirane

Thiirane-2-methanol

Aziridine-2-methyl tosylate

Oxirane

Halomethyloxirane

Thiolacetic acid

Oxiranemethyl mesylate

Sulfonamide

Quinuclidine

NBS

N-carbamoyl α-amino acids

Peptides

N-methyl amino acids

4-vinyl, 4-allyl and 4-butenyl oxazinan-6-ones

Alkenyl electrophiles

4,5-bis-alkene adducts

5-, 6- and 7-membered cyclic β2,3-amino acids

β2,2,3‐Substituted Amino Acids

Functionalization of Hindered Amine Scaffolds with But-3-enyl Moieties

The functionalization of pre-existing hindered amine scaffolds with but-3-enyl groups is a key strategy for synthesizing specialized amine derivatives, particularly hindered amine light stabilizers (HALS). These HALS compounds are designed to protect polymers from degradation caused by UV radiation and oxidation. Research has demonstrated the synthesis of various polymerizable HALS monomers that incorporate the but-3-enyl moiety onto sterically demanding piperidine (B6355638) rings.

For instance, compounds such as 1-(but-3-enyl)-2,2,6,6-tetramethylpiperidine and 4-(but-3-enyl)-1,2,2,6,6-pentamethyl-3,4-dehydropiperidine have been successfully synthesized. researchgate.net These syntheses typically involve alkylation reactions where the but-3-enyl group is introduced onto the nitrogen atom or other positions of the hindered piperidine ring. The resulting monomers can then be copolymerized with olefins like ethylene (B1197577) or propylene (B89431) using metallocene catalyst systems, yielding polymeric HALS with enhanced stability and reduced physical loss. researchgate.net The ability to attach the but-3-enyl group to these sterically encumbered nitrogen centers highlights the versatility of modern synthetic techniques in creating functional materials.

Table 1: Examples of Hindered Amines Functionalized with But-3-enyl Moieties

Compound NameHindered Amine ScaffoldFunctionalization SiteApplication Focus
1-(but-3-enyl)-2,2,6,6-tetramethylpiperidineTetramethylpiperidineN-alkylationHALS Monomer
4-(but-3-enyl)-1,2,2,6,6-pentamethyl-3,4-dehydropiperidineTetramethylpiperidineC-alkylationHALS Monomer
2-(but-3-enyl)-2,6,6-trimethylpiperidineTrimethylpiperidineC-alkylationHALS Monomer
4-(but-3-enyl)-1,2,2,6,6-pentamethyl-4-piperidyl etherTetramethylpiperidineC-alkylationHALS Monomer

Diastereoselective and Enantioselective Synthetic Considerations for But-3-enylamine Structures

The synthesis of but-3-enylamine structures, particularly when aiming for specific stereoisomers, requires careful consideration of diastereoselective and enantioselective strategies. While this compound itself is achiral, many analogues or intermediates in its synthesis can possess chiral centers, necessitating stereocontrolled reactions.

One approach involves the stereoselective synthesis of homoallylic amines, where the but-3-enyl group's terminal alkene can be a site for further stereoselective transformations. molaid.com Methods employing chiral catalysts or auxiliaries can control the formation of new stereocenters. For instance, research into the synthesis of amino acids has explored the diastereoselective alkylation of enolates derived from cyclic oxazinan-6-ones, which can be functionalized with butenyl groups, followed by ring-closing metathesis to create complex cyclic amino acid structures with controlled stereochemistry. researchgate.net

Furthermore, catalytic hydroamination reactions can be tailored for stereoselectivity. Copper-catalyzed hydroamination of alkenes with hydroxylamine (B1172632) esters, for example, can lead to α-branched amines with high enantio- and regioselectivity. organic-chemistry.org In the context of hydrogenation reactions involving but-3-enylamine derivatives, while heterogeneous hydrogenation might offer limited stereoselectivity, homogeneous hydrogenation employing chiral ligands has shown promise in achieving targeted stereoselectivity. google.com Direct allylic C─H amination of alkenes with amines can also be developed to afford branched allylic amines with controlled regioselectivity, potentially under kinetic control, which is crucial for diastereoselective outcomes. nih.gov These methods underscore the importance of catalyst design and reaction condition optimization to achieve desired stereochemical configurations in but-3-enylamine derivatives and related structures.

Reactivity and Transformational Chemistry of Bis but 3 Enyl Amine

Transformations Involving the Amine Nucleophilicity

The lone pair of electrons on the nitrogen atom renders bis(but-3-enyl)amine a good nucleophile and a base youtube.commasterorganicchemistry.com. This characteristic allows it to participate in a range of synthetic transformations.

Secondary amines, including this compound, are known for their nucleophilic character, enabling them to react with electrophiles to form new covalent bonds youtube.commasterorganicchemistry.com. They can act as Brønsted bases by accepting a proton or as nucleophiles by attacking atoms other than hydrogen masterorganicchemistry.com. Key reactions include alkylation and acylation openstax.org. Generally, nucleophilicity in amines correlates with basicity, though steric hindrance and the presence of adjacent lone pairs can modify this trend masterorganicchemistry.com.

Table 3.1.1: General Reactivity of Secondary Amines

Reaction TypeElectrophile ExampleProduct TypeGeneral Reaction Scheme
Acylation Acid Anhydride (B1165640)/ChlorideAmideR₂NH + R'COX → R₂N-COR' + HX (or R'COOH)
Alkylation Alkyl Halide (R''-X)Tertiary AmineR₂NH + R''-X → R₂N⁺(R'')H X⁻ → R₂NR'' + HX
Silylation Silyl Halide/AmideSilylated AmineR₂NH + R₃Si-X → R₂N-SiR₃ + HX
Nucleophilic Add. Carbonyl Compound (Aldehyde/Ketone)Enamine (via iminium)R₂NH + R'₂C=O ⇌ R₂N⁺=CR'₂ + OH⁻ → R₂N-CR'=CR'₂ (Enamine)

This compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides openstax.orglumenlearning.com. For instance, reaction with trifluoroacetic anhydride leads to the formation of an amide. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride, followed by the expulsion of a trifluoroacetate (B77799) leaving group lumenlearning.com. This results in the formation of N,N-bis(but-3-enyl)-2,2,2-trifluoroacetamide. Tertiary amines, lacking a hydrogen atom on the nitrogen, cannot undergo this type of acylation lumenlearning.com.

Silylation of amines is a common strategy for protection or for modifying properties for analytical purposes masterorganicchemistry.com. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) efficiently transfer a trimethylsilyl (B98337) (TMS) group to the amine nitrogen. In the case of this compound, this reaction yields a silylated derivative and trifluoroacetamide, temporarily masking the amine's nucleophilicity and basicity.

Amines can be alkylated by reacting with alkyl halides, typically through an SN2 mechanism masterorganicchemistry.comopenstax.org. For a secondary amine like this compound, alkylation with a primary alkyl halide results in the formation of a tertiary amine. Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts openstax.org. For example, reaction with a bromoalkane would introduce an alkyl group onto the nitrogen atom.

Reactions of the Terminal Alkene Moieties

The two terminal alkene groups present in this compound are reactive sites for a variety of transformations, particularly those involving addition and metathesis reactions fiveable.menih.govresearchgate.netorganic-chemistry.org.

Olefin metathesis is a powerful catalytic process that facilitates the rearrangement and formation of carbon-carbon double bonds organic-chemistry.org. Ring-Closing Metathesis (RCM) is particularly useful for synthesizing cyclic compounds from substrates containing two alkene functionalities. In this process, the two alkene groups react intramolecularly, forming a new ring and typically extruding a small alkene, such as ethylene (B1197577) organic-chemistry.org.

This compound, with its symmetrical placement of two terminal but-3-enyl groups, is an excellent substrate for RCM. Treatment with a suitable olefin metathesis catalyst, such as a Grubbs catalyst, promotes the intramolecular reaction between the two terminal double bonds. This leads to the formation of a six-membered cyclic amine, a piperidine (B6355638) derivative, with the nitrogen atom incorporated into the ring. Ethylene is released as a gaseous byproduct during this transformation.

Table 3.2.1: Ring-Closing Metathesis of this compound

Starting MaterialReagent/CatalystProduct TypeByproduct
This compoundGrubbs Catalyst (e.g., [RuCl₂(PCy₃)₂(CHPh)])Cyclic Secondary AmineEthylene
(Structure: HN[(CH₂)₃CH=CH₂]₂)(e.g., 1-5 mol%) in inert solvent (e.g., DCM, Toluene)(Piperidine Derivative)CH₂=CH₂

This RCM reaction offers a direct synthetic route to cyclic amine scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals.

Compound List:

this compound

Trifluoroacetic Anhydride

N,O-Bis(trimethylsilyl)trifluoroacetamide

Alkyl halide

Amide

Silylated amine

Quaternary ammonium salt

Piperidine derivative

Ethylene

Grubbs Catalyst

Trifluoroacetamide

Trifluoroacetic acid

Hydrogenation and Reductive Transformations

The terminal alkene groups in this compound are readily susceptible to catalytic hydrogenation, a process that saturates the double bonds to yield the corresponding saturated amine, bis(but-3-yl)amine. This transformation is typically achieved using various catalytic systems.

Homogeneous Hydrogenation: Transition metal catalysts, particularly those based on nickel, have demonstrated efficacy in the homogeneous hydrogenation of olefins, including those bearing amine functionalities. Nickel(0) complexes featuring chelating bis(N-heterocyclic silylenyl)-substituted terphenyl ligands, for instance, can mediate the hydrogenation of olefins under mild conditions (e.g., 1 bar H₂ pressure at room temperature) with notable chemoselectivity and tolerance for other functional groups rsc.orgnih.gov. These catalytic systems can achieve high turnover numbers (TON) and turnover frequencies (TOF) rsc.orgnih.gov. While enantioselective hydrogenation is possible with chiral ligands for specific applications, it is less relevant for the achiral this compound unless a chiral product is specifically targeted through other means google.com.

Heterogeneous Hydrogenation: Established heterogeneous catalysts, such as palladium on carbon (Pd/C), are also effective for the hydrogenation of alkene moieties in molecules like this compound acs.org. While generally robust and widely applicable, heterogeneous hydrogenation of achiral substrates typically does not impart stereoselectivity google.com.

Table 1: Hydrogenation of Alkene Moieties in this compound Analogues

Catalyst SystemSubstrate Type (Analogue)Product Type (Saturated Amine)Key FeaturesCitation(s)
Nickel(0) complexes with chelating bis(N-heterocyclic silylenyl) terphenyl ligandsOlefinsAlkanesHigh chemoselectivity, good functional group tolerance, mild conditions rsc.orgnih.gov
Palladium on Carbon (Pd/C)AlkenesAlkanesEstablished heterogeneous catalyst acs.org
Homogeneous catalysts with chiral ligandsAlkenesChiral alkanesPotential for high optical yields google.com

Beyond direct hydrogenation, other reductive transformations are conceptually possible for molecules with alkene and amine groups, such as reductive amination. However, for this compound itself, the primary reductive process of interest involves the saturation of its alkene functionalities.

Cycloaddition Reactions

The terminal alkene groups of this compound can participate in cycloaddition reactions, although specific literature examples directly employing this exact molecule are less common than its intramolecular cyclization pathways. The general principle involves the formation of new cyclic structures through the concerted or stepwise addition of the alkene π-systems across a double or triple bond, or with a 1,3-dipole.

Photochemical Cycloadditions: Analogous systems, such as but-3-enyl-oxyquinolones, have been shown to undergo intramolecular [2+2] photocycloadditions to form cyclobutane (B1203170) rings in high yields upon irradiation acs.org. This illustrates the potential for the but-3-enyl moiety to engage in such reactions under appropriate conditions.

General Cycloaddition Chemistry: The broader field of cycloaddition chemistry, including [3+2] and [3+3] cycloadditions involving 1,3-dipoles like nitrile imines, is well-established for synthesizing heterocyclic compounds mdpi.comresearchgate.net. Furthermore, bisallenes, which contain two cumulenic units, are known to undergo diverse cycloaddition reactions, highlighting the capacity of polyunsaturated systems to form complex cyclic architectures beilstein-journals.org.

Intramolecular Cyclization Pathways

This compound is particularly amenable to intramolecular cyclization reactions, where one or both of its but-3-enyl arms react with the central secondary amine nitrogen to form cyclic amine structures. These reactions are often catalyzed by transition metals.

Hydroamination: This is a significant pathway for the cyclization of this compound. Hydroamination involves the addition of the N-H bond of the amine across a carbon-carbon double bond, catalyzed by various transition metals, including lanthanides, rhodium, iridium, and rare earth metals libretexts.orgacs.orgacs.orgnih.gov.

Intramolecular hydroamination typically leads to the formation of five-membered (pyrrolidine) or six-membered (piperidine) rings, depending on the regioselectivity of the addition and the catalyst employed. Lanthanide catalysts, for instance, are known to promote intramolecular hydroamination of aminoalkenes, often resulting in cis addition across the double bond libretexts.org.

Advanced catalytic systems, such as chiral rare earth metal complexes with binaphtholate ligands, have been developed for the asymmetric hydroamination and cyclization of aminoalkenes, achieving high enantioselectivities (up to 95% ee) and efficient turnover frequencies (TOF up to 840 h⁻¹) acs.orgnih.gov.

Table 2: Intramolecular Hydroamination of Aminoalkenes (Analogous to this compound)

Catalyst SystemSubstrate Type (Analogue)Product TypeKey Performance MetricsCitation(s)
Rare earth metal complexes with chiral binaphtholate ligandsAminoalkenesCyclic aminesTOF up to 840 h⁻¹; Enantioselectivity up to 95% ee acs.orgnih.gov
Lanthanide catalystsAminoalkenesCyclic aminesPromotes intramolecular cyclization libretexts.org
Rhodium catalysts (e.g., Rh-5 with 8-quinolinolato/phosphine ligand)Terminal alkynes/enynesEnamines/Cyclic aminesAnti-Markovnikov addition acs.orgresearchgate.net

Ring-Closing Metathesis (RCM): this compound derivatives can also undergo ring-closing metathesis, a reaction catalyzed by ruthenium-based catalysts, to form cyclic structures. Specifically, N,N-bis(3-butenyl)amines can be converted into 2,3,6,7-tetrahydroazepines (seven-membered rings) via RCM, often after N-protection or under conditions of in situ protonation nih.gov.

Table 3: Ring-Closing Metathesis (RCM) of this compound Analogues

Catalyst SystemSubstrate Type (Analogue)Product TypeCitation(s)
Ruthenium-based metathesis catalystsN,N-bis(3-butenyl)amines2,3,6,7-Tetrahydroazepines nih.gov

Other Intramolecular Pathways: Beyond hydroamination and RCM, other metal-catalyzed cyclizations are possible. Palladium-catalyzed processes involving C-H activation or other mechanistic pathways can also lead to the formation of cyclic amines acs.orgnih.gov. Additionally, aminium radical cyclizations, often facilitated by metal ions, have been explored for the synthesis of azacyclic compounds cdnsciencepub.com.

Compound List:

this compound

Bis(but-3-yl)amine

2,3,6,7-Tetrahydroazepines

Pyrrolidines

Piperidines

Aminoalkenes

N,N-bis(3-butenyl)amines

But-3-enyl-oxyquinolones

Nitrile imines

1,3-Dipoles

N-nosyl carbamate (B1207046)

2,2,6,6-Tetramethylpiperidine

1,2,2,6,6-Pentamethyl-3,4-dehydropiperidine

1,2,2,6,6-Pentamethyl-4-piperidyl ether

N-n-butyl-N-2,2,6,6-tetramethylpiperidine

N-n-butyl-N-allyltriazine

Coordination Chemistry and Ligand Design Principles

Bis(but-3-enyl)amine as a Polydentate Ligand

The design of ligands is central to coordination chemistry, influencing the stability, reactivity, and stereochemistry of metal complexes. This compound, with its distinct functional groups, is well-suited for this role.

Amine Nitrogen and Olefinic Coordination Sites

This compound possesses a secondary amine nitrogen atom, which acts as a σ-donor, readily coordinating to metal centers through its lone pair of electrons. This nitrogen atom is a strong Lewis base, forming stable coordinate bonds with a variety of transition metals. acs.org Furthermore, the molecule contains two terminal but-3-enyl groups, each featuring an alkene moiety. These olefinic double bonds can coordinate to transition metals through their π-electron systems, typically in an η² fashion, where the metal binds to both carbon atoms of the double bond. acs.org This dual functionality—the amine nitrogen and the alkene π-systems—allows this compound to engage in chelating coordination, where it binds to a metal center through multiple donor atoms. The specific coordination mode can vary depending on the metal, its oxidation state, and the presence of other ligands, potentially leading to tridentate (N, C=C, C=C) or bidentate (N, C=C) binding arrangements.

Chelation Effects and Macrocyclic Ligand Architectures

The presence of multiple donor sites within the flexible alkyl chains of this compound facilitates chelation, a process where a ligand binds to a metal ion through two or more donor atoms, forming ring structures. nih.gov The formation of these chelate rings, typically five-membered rings involving the amine nitrogen and one of the olefinic carbons, enhances the thermodynamic stability of the resulting metal complexes due to the chelate effect. nih.gov The molecular structure of this compound also lends itself to the design of macrocyclic ligands. Through reactions such as ring-closing metathesis, the alkene termini can be cyclized, either intramolecularly or intermolecularly, to create larger ring systems that encapsulate metal ions. acs.orgresearchgate.net Such macrocyclic ligands are known for their ability to form highly stable and selective complexes with various metal ions, a property leveraged in areas like host-guest chemistry and catalysis. bhu.ac.inarabjchem.org

Complexation with Transition Metals

The coordination chemistry of this compound with transition metals is a rich area, involving the formation of diverse metal complexes with unique structural and electronic properties.

Formation of Metal-Amine Coordination Compounds

This compound readily forms coordination compounds with a wide range of transition metals, including those from the platinum group (e.g., palladium, platinum, rhodium) and other d-block elements. researchgate.netarabjchem.orgresearchgate.net The primary mode of interaction often involves the amine nitrogen atom forming a strong sigma bond with the metal center. researchgate.netarabjchem.orgresearchgate.net For instance, reactions with metal salts or precursors can lead to the formation of complexes where the amine nitrogen is directly bonded to the metal. The olefinic functionalities can also participate in coordination, either alongside the amine or independently, depending on the metal's electronic configuration and steric environment. acs.orgacs.org These complexes are synthesized through various methods, often involving the reaction of the ligand with appropriate metal precursors under controlled conditions. researchgate.netarabjchem.orgresearchgate.net

Stereochemical Aspects of this compound Metal Complexes

The coordination of this compound to transition metals can introduce stereochemical complexity, leading to the formation of chiral complexes and various isomers. The flexible nature of the alkyl chains, combined with the specific coordination geometry around the metal center, can result in the creation of stereogenic centers. nih.govacs.org If the metal center adopts a geometry such as square planar or octahedral, and the ligand binds in a manner that breaks symmetry, chiral complexes can arise. nih.gov For example, if the two but-3-enyl groups coordinate to a metal center, they can adopt different spatial arrangements, potentially leading to diastereomers or enantiomers. nih.govacs.org Ring-closing metathesis of this compound derivatives can also yield macrocyclic structures that may possess axial chirality, particularly if the resulting ring system is strained or substituted in a way that restricts rotation. acs.orgresearchgate.net The study of these stereochemical aspects is important for understanding the precise three-dimensional structure of the complexes and their potential applications in stereoselective catalysis.

Catalytic Applications and Mechanistic Insights

Role in Polymerization Catalysis

The presence of terminal alkene functionalities in bis(but-3-enyl)amine makes it a candidate for incorporation into polymer chains via olefin polymerization. Its behavior in such systems is influenced by the catalyst used and the specific polymerization conditions.

Monomer or Co-monomer in Olefin Polymerization

This compound and its derivatives have been investigated as functional monomers or co-monomers in olefin polymerization. The successful incorporation of such functional monomers into polymer backbones can introduce specific properties to the resulting materials. However, challenges such as catalyst poisoning by the amine functionality can arise, often necessitating the use of protected forms of the amine or specific catalyst systems designed to tolerate such functional groups tsijournals.comresearchgate.net. Research into protected forms, such as but-3-enyl bis(trimethylsilyl)amine, aims to mitigate these issues and enable controlled polymerization tsijournals.com.

Impact on Metallocene Catalyst Systems and Polymerization Efficiency

Metallocene catalysts are highly sensitive to the presence of polar functional groups like amines, which can act as Lewis bases and poison the active catalytic sites researchgate.netmdpi.comgoogle.com. The incorporation of this compound or its derivatives as co-monomers can significantly impact catalyst activity and polymerization efficiency. While some metallocene systems exhibit poor catalyst activity and monomer incorporation when polar functional monomers are present, others, particularly those with specific ligand designs or supported on solid materials, can promote copolymerization researchgate.net. The choice of cocatalyst and activator also plays a crucial role in managing catalyst performance in the presence of functional monomers researchgate.netnih.gov. For instance, strong Lewis acids like trityl tetra(perfluorophenyl)borate (TRI−FABA) can sometimes impede the Lewis base activity of amine monomers, potentially stabilizing the catalyst researchgate.net.

Amine-Mediated Polymerization Inhibition Mechanisms

Amines, due to their Lewis basicity, can interact with the Lewis acidic metallocene catalysts, leading to deactivation or "poisoning." This interaction can occur through coordination to the metal center, thereby blocking substrate access and inhibiting catalytic activity researchgate.netwiley-vch.de. The precise mechanism of inhibition depends on the specific amine structure and the catalyst system. In some contexts, amines can also act as polymerization inhibitors by scavenging propagating radicals in radical polymerization processes, although this is more commonly associated with stable nitroxide radicals like TEMPO mdpi.comacs.org. For metallocene catalysis, the amine functionality's proximity to the double bond and its steric bulk can influence its inhibitory effect tsijournals.com.

Hydroamination and Cyclization Catalysis

The presence of both an amine group and terminal alkene functionalities within this compound makes it a suitable substrate for intramolecular hydroamination and cyclization reactions, often catalyzed by transition metals, particularly rare earth metals.

Asymmetric Hydroamination of Aminoalkenes using Rare Earth Metal Catalysts

Rare earth metal complexes, especially those featuring chiral ligands, have demonstrated significant efficacy in catalyzing the asymmetric hydroamination of aminoalkenes acs.orgnih.govacs.orgresearchgate.netnih.govd-nb.inforsc.org. These catalysts can promote the intramolecular addition of the amine N-H bond across the alkene double bond, leading to the formation of cyclic amines. Chiral binaphtholate ligands, particularly those substituted with bulky trisarylsilyl groups, have been developed for rare earth metal catalysts (e.g., Sc, Lu, Y) to achieve high turnover frequencies (TOF) and enantioselectivities in these reactions acs.orgresearchgate.netnih.gov. For example, (R)-[Sc{Binol-SiAr3}(o-C6H4CH2NMe2)(Me2NCH2Ph)] has shown high catalytic activity and enantioselectivity in the cyclization of aminoalkenes acs.orgnih.gov. Yttrium complexes, particularly those with cyclam-based ligands, have also shown high efficiency in the intramolecular hydroamination of aminoalkenes mdpi.com. The mechanism typically involves the activation of the amine by the metal center, followed by insertion of the alkene into the metal-amido bond, and subsequent protonolysis to yield the cyclized product and regenerate the catalyst acs.orgd-nb.info.

Mechanistic Studies in Catalytic Cyclization Processes

Mechanistic investigations into the catalytic cyclization of aminoalkenes, including those involving this compound or similar structures, highlight the role of metal-ligand complexes in facilitating the reaction. For rare earth metal catalysts, the proposed mechanism often involves the formation of a metal-amido species, which then undergoes migratory insertion with the alkene acs.orgd-nb.info. The rate-determining steps can involve substrate coordination, insertion, and protonolysis, with kinetics often dependent on catalyst and substrate concentrations acs.orgacs.org. Studies using chiral catalysts aim to elucidate the transition states responsible for enantioselectivity, often revealing highly organized structures acs.orgnih.gov. For instance, the cyclization of 2,2-diphenyl-pent-4-enylamine catalyzed by chiral rare earth metal complexes has been studied to understand activation parameters and transition state organization acs.orgnih.gov. While specific mechanistic studies directly detailing this compound's cyclization are not explicitly detailed in the provided snippets, the general principles of rare earth metal-catalyzed intramolecular hydroamination of aminoalkenes are well-established and applicable acs.orgnih.govacs.orgresearchgate.netnih.govd-nb.inforsc.orgmdpi.com.

Polymer Science and Material Applications

Degradation Mechanisms of Amine-Containing Polymers

Retro-Aza-Michael Processes

The retro-aza-Michael reaction represents a crucial reversible degradation pathway for polymers synthesized via the aza-Michael addition, a common method for forming C-N bonds in polymer backbones mdpi.comacs.orgrsc.orgnih.gov. This process involves the cleavage of the C-N bond formed during the aza-Michael addition, effectively reversing the polymerization step and regenerating the original amine and Michael acceptor components mdpi.comrsc.orgresearchgate.net. The equilibrium nature of the aza-Michael reaction means that conditions favoring the reverse reaction, such as dilution or specific pH environments, can trigger polymer degradation mdpi.comresearchgate.net.

In the context of polymer synthesis, the aza-Michael addition can be utilized in controlled polymerization strategies. For instance, a cascade involving aza-Michael addition and subsequent retro-aza-Michael reactions has been integrated into chain growth polymerization mechanisms, enabling the synthesis of polymers with controlled molecular weight and narrow dispersity acs.orgnih.gov. This reversibility can also be exploited in the development of dynamic covalent networks or vitrimers, which can undergo reprocessing or self-healing under specific stimuli rsc.org.

While specific studies detailing the retro-aza-Michael degradation of polymers derived directly from Bis(but-3-enyl)amine are not extensively documented in the provided literature, the general principles apply. Polymers formed through the aza-Michael addition of amines, such as those found in polyamidoamines (PAAs), are known to undergo degradation via this mechanism mdpi.com. The rate and extent of this degradation are significantly influenced by the chemical structure of the amine component within the polymer chain.

To illustrate the impact of amine structure on polymer degradation via the retro-aza-Michael process, data from studies on similar polyamidoamine (PAA) systems can be considered. These studies highlight how variations in amine moieties lead to differing degradation kinetics.

Amine Type (Illustrative)Kinetic Rate Constant (k, arbitrary units)Degradation Percentage (after 97 days)
Amine Type A (e.g., EA-based)High10–38%
Amine Type B (e.g., GLY-based)Medium20–40%
Amine Type C (e.g., MP-based)Low< 10%

Note: The data presented in this table are illustrative examples derived from studies on polyamidoamines (PAAs) to demonstrate the principle of how different amine structures influence polymer stability through the retro-aza-Michael degradation pathway. Specific data for this compound polymers would depend on the exact polymer structure and experimental conditions.

Influence of Amine Structure on Polymer Stability

Research indicates that more basic amines tend to act as better leaving groups in the retro-aza-Michael process, potentially accelerating the degradation rate mdpi.com. This suggests that the inherent basicity of the secondary amine in this compound, and how it is incorporated into a polymer chain, would be a key factor in its degradation profile. Furthermore, the electronic and steric effects of the butenyl substituents on the amine nitrogen can influence the stability of the C-N bond and the accessibility of the amine for catalytic or nucleophilic attack, thereby affecting the polymer's resistance to degradation mdpi.comnih.gov.

When considering polymers derived from multifunctional amines, the reactivity sequence of different amine types (primary, secondary, tertiary) can affect the polymerization mechanism and the resulting polymer architecture nih.gov. For example, the reduced reactivity of secondary amines formed after the initial mono-addition in bis-Michael reactions can influence the efficiency of polymer chain growth and potentially impact the stability of the resulting polymer chains nih.govrsc.org. While this compound is a secondary amine, its specific structure and the presence of the terminal alkenes for polymerization would dictate its behavior within a polymeric context.

Compound List:

this compound

Theoretical and Computational Investigations of Bis but 3 Enyl Amine

Electronic Structure and Conformation Analysis

Quantum Chemical Calculations (e.g., DFT, MP2)

Theoretical studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have been instrumental in understanding the conformational landscape and electronic properties of unsaturated amines like bis(but-3-enyl)amine. researchgate.net DFT methods, particularly with functionals like B3LYP, are widely used to optimize molecular structures and predict vibrational frequencies, showing good agreement with experimental data for similar amine compounds. researchgate.netnih.gov For instance, in studies of related N-diethylendiamine, DFT calculations at the B3LYP/6-31G(d,p) level provided results that were in much better agreement with experimental data than smaller basis sets. researchgate.net

Conformational analysis of dialkenylamines is crucial as the spatial arrangement of the butenyl chains significantly influences reactivity. nih.govnih.gov Computational studies on analogous systems, such as diallylamines, have shown that different conformers can have varying stabilities and that the transition states for reactions like cyclization are highly dependent on these initial conformations. nih.gov For example, calculations on model bis-cystine cyclic peptides revealed that cyclization dramatically reduces conformational freedom, leading to specific structural patterns. nih.gov While specific data for this compound is not abundant, the principles from these related studies are directly applicable. DFT and MP2 calculations can elucidate the potential energy surface, identifying stable conformers and the energy barriers between them. peerj.commdpi.com

Table 1: Comparison of Theoretical Methods for Amine Systems. This table summarizes common quantum chemical methods and their typical applications in studying amine compounds, based on findings from related systems.
MethodBasis Set ExampleTypical ApplicationKey Findings from Analogous Systems
DFT (B3LYP)6-311+G(d,p)Geometry optimization, vibrational frequencies, reaction energies. peerj.comresearchgate.netGood agreement with experimental data for structure and spectra. nih.gov Inclusion of dispersion corrections (e.g., DFT-D3) improves accuracy for reaction energies. peerj.com
MP2aug-cc-pVTZAccurate energy calculations, conformational analysis, benchmarking DFT. peerj.commdpi.comSensitive to basis set size, but can provide reaction energies similar in quality to higher-level CCSD(T) methods. peerj.com
HF (Hartree-Fock)6-31G(d)Initial structure determination, less computationally expensive. researchgate.netOften less accurate than DFT or MP2 for energies but provides a reasonable starting point for more complex calculations. researchgate.netpeerj.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals determine a molecule's nucleophilic and electrophilic character. youtube.com For this compound, the HOMO is expected to be localized on the nitrogen atom's lone pair and the π-bonds of the butenyl groups, making these sites nucleophilic. The LUMO, conversely, represents the regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability. globalresearchonline.net A small HOMO-LUMO gap indicates high reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. globalresearchonline.netresearchgate.net DFT calculations are commonly used to determine the energies of these orbitals. nih.govglobalresearchonline.net For example, analysis of various organic molecules shows that the HOMO is often delocalized over π-bonds, while the LUMO is distributed across regions that can accept electrons. pcbiochemres.com In this compound, the interaction between the nitrogen lone pair and the alkene π-systems would influence the HOMO-LUMO gap, modulating its reactivity in processes like cycloadditions or reactions with electrophiles.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound. This table outlines the expected properties and reactivity implications based on FMO theory applied to analogous unsaturated amines.
OrbitalExpected LocalizationAssociated ReactivityFactors Influencing Energy
HOMONitrogen lone pair, C=C π-bondsNucleophilicity, site of protonation and electrophilic attack. youtube.comElectron-donating groups raise HOMO energy; conjugation.
LUMOσ* orbitals of C-N and C-H bondsElectrophilicity, site of nucleophilic attack. youtube.comElectron-withdrawing groups lower LUMO energy.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability. globalresearchonline.netSubstituents, conformation, and solvent effects.

Reaction Mechanism Elucidation through Computational Modeling

Amine Reactivity and Energetic Pathways

Computational modeling, particularly with DFT, is essential for elucidating the mechanisms and energetic pathways of amine reactions. nih.govijrpr.com For this compound, this includes reactions like hydroamination, alkylation, and acylation. acs.org Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, and calculating activation energies. acs.org For instance, the reactivity of amines with CO2 has been extensively studied computationally, showing that reaction energies are influenced by substituents, with electron-donating groups stabilizing the products. researchgate.netosti.gov

In the context of this compound, computational models can predict the regioselectivity and stereoselectivity of reactions. For example, in the addition of amines to α,β-unsaturated systems, DFT calculations have shown that selectivity is governed by conformational and stereoelectronic effects. researchgate.netacs.org Similarly, the energetic pathways for the decomposition and reaction of various amines have been identified using a combination of ReaxFF molecular dynamics and quantum mechanics, predicting reactivity trends consistent with experimental data. acs.org Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. researchgate.net

Cyclization and Rearrangement Mechanisms

This compound is a prime candidate for cyclization reactions to form nitrogen-containing heterocycles, such as substituted pyrrolidines and azepines. nih.govnih.gov Ring-closing metathesis (RCM) is a common synthetic route for such transformations. nih.govclockss.org Computational studies are vital for understanding the mechanisms of these cyclizations. DFT calculations have been used to investigate the radical cyclization of N,N-diallylamine, a closely related compound, predicting activation energies for the formation of five-membered rings. nih.gov These studies revealed that substitution on the nitrogen atom can significantly lower the activation barrier, enhancing the cyclization rate. nih.gov

Computational modeling can also explore rearrangement reactions. uvm.edu For example, the 1,3-diaza-Claisen rearrangement, which proceeds through zwitterionic intermediates, has been studied using DFT to estimate activation energies and examine potential transition states. uvm.edu For this compound, theoretical investigations could predict the feasibility of various intramolecular cyclization pathways, such as tandem radical cyclizations or transition-metal-catalyzed hydroamination/cyclization, and clarify the factors controlling product formation. acs.orgmdpi.com

Table 3: Computationally Investigated Cyclization Parameters for Diallylamine Analogs. Data is based on DFT (B3LYP) calculations for radical cyclization. nih.gov
Reactant ModelPredicted Activation Energy (kcal/mol)Key Finding
N,N-diallylamine7.2Baseline for unsubstituted amine cyclization.
N-methyl-N,N-diallylamine5.0Methyl substitution on nitrogen decreases the cyclization barrier.
N,N-diallylammonium8.6Protonation of the amine increases the activation energy.
N-methyl-N,N-diallylammonium6.4Methyl substitution still provides a rate enhancement in the protonated form.

Zwitterion Intermediate Formation in Amine Reactions

Zwitterionic intermediates are frequently proposed in various amine reactions, including cycloadditions and rearrangements. nih.govmdpi.com Computational chemistry provides a means to investigate the existence and stability of these transient species. researchgate.net For example, in the Staudinger ketene-imine cycloaddition, the mechanism is widely accepted to involve a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene. nih.gov DFT calculations have been employed to explore the potential energy surfaces of such reactions, confirming that the formation of zwitterionic intermediates can be a key step. mdpi.com

In reactions involving this compound, zwitterions could form through the interaction of the nucleophilic amine with an electrophile. For instance, the reaction with electron-deficient alkenes or alkynes could proceed via a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.org Computational studies on the aminolysis of various compounds have detailed reaction mechanisms that begin with the formation of a zwitterionic intermediate, which is then stabilized by subsequent steps like proton transfer. researchgate.net DFT calculations can determine the stability of a proposed zwitterionic intermediate and the energy barrier for its formation and subsequent transformation, providing crucial evidence for its role in the reaction mechanism. uvm.eduresearchgate.net

Non-Covalent Interactions and Supramolecular Modeling

Non-covalent interactions (NCIs) are fundamental in dictating the physical properties, molecular recognition, and self-assembly behavior of chemical compounds. biology-pages.info For this compound, these weak forces are crucial for understanding its potential to form larger, ordered supramolecular structures. The molecule's structure, featuring a central secondary amine and two flexible alkenyl chains, allows for several types of non-covalent interactions.

Computational modeling is essential for dissecting these complex and relatively weak interactions. rsc.org Advanced methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be employed to visualize and quantify the strength and nature of these forces. rsc.org Such analyses can reveal the spatial arrangement and relative importance of hydrogen bonds and van der Waals contacts.

The conformational flexibility of the two but-3-enyl chains is a critical aspect of its supramolecular potential. These chains can rotate and fold, allowing the molecule to adopt various shapes to maximize favorable intermolecular contacts. This adaptability is a prerequisite for the formation of organized solid-state networks or complex assemblies in solution. nih.gov Theoretical modeling can predict the most stable conformations and how they might pack together, potentially forming layered or channeled structures driven by a combination of hydrogen bonding and hydrophobic interactions. byu.edu

Table 1: Potential Non-Covalent Interactions in this compound

Interaction Type Participating Group(s) Description
Hydrogen Bonding Secondary Amine (N-H) The N-H group acts as a hydrogen bond donor, interacting with electronegative atoms on adjacent molecules.
Van der Waals Forces Butenyl Chains, Alkyl Backbone Weak electrostatic forces arising from temporary dipoles in the hydrocarbon portions of the molecule, contributing to molecular packing.

| π-Interactions | Alkene C=C bonds | Potential for weak interactions involving the π-electron clouds of the terminal double bonds, although typically less significant than hydrogen bonding. |

Spectroscopic Property Prediction for Structural Characterization

Computational chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting the spectroscopic properties of molecules. researchgate.net These theoretical predictions are invaluable for interpreting experimental data and confirming the structural identity of a synthesized compound like this compound. researchgate.net By calculating properties such as vibrational frequencies (IR) and nuclear magnetic shieldings (NMR), a theoretical spectrum can be generated and compared against experimental results. researchgate.net

Predicted Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. For this compound, key predicted absorptions would correspond to the stretching and bending of its characteristic functional groups. These calculations help in assigning the peaks observed in an experimental FT-IR spectrum.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amine) Stretch ~3300 - 3350
C-H (Alkene) Stretch ~3070 - 3090
C-H (Alkane) Stretch ~2850 - 2960
C=C (Alkene) Stretch ~1640 - 1650 vulcanchem.com

| C-H (Alkene) | Bend (Out-of-plane) | ~910 - 990 |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of this compound. These predictions are based on calculating the magnetic shielding environment of each nucleus in the molecule's optimized geometry. Discrepancies between predicted and experimental shifts can indicate different molecular conformations or intermolecular effects.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
=CH₂ (Vinyl) 5.0 - 5.2 Multiplet
-CH= (Vinyl) 5.7 - 5.9 Multiplet
-N-CH₂- (Allylic) ~2.6 - 2.8 Triplet
-CH₂-C= (Allylic) ~2.1 - 2.3 vulcanchem.com Quartet

| N-H (Amine) | Variable (Broad) | Singlet |

These computational approaches provide a robust framework for the detailed structural analysis of this compound, guiding the interpretation of experimental data and offering a deeper understanding of its chemical nature.

Table of Compounds

Compound Name

Emerging Research Frontiers and Interdisciplinary Applications

Advanced Applications in Supramolecular Chemistry and Self-Assembly

There is currently no available research detailing the use of Bis(but-3-enyl)amine in the field of supramolecular chemistry. The design of this molecule, featuring two terminal alkene functionalities, could theoretically allow for its participation in various non-covalent interactions and self-assembly processes. However, without experimental data, any discussion of its potential to form specific supramolecular structures, such as cages, capsules, or extended networks, remains purely speculative.

Functional Material Design and Smart Systems

Similarly, the application of this compound in the design of functional materials and smart systems is an uncharted area. The reactive butenyl groups could potentially be utilized for cross-linking or post-synthesis modification of materials, possibly leading to the development of stimuli-responsive polymers or "smart" materials. However, no studies have been published to validate these theoretical applications.

Integration with Analytical Methodologies through Derivatization

The derivatization of amines is a common strategy to enhance their detectability and separation in various analytical techniques. iu.edusigmaaldrich.com While general methods for amine derivatization exist, there are no specific protocols or research findings reported for this compound. The presence of the double bonds in the butenyl chains might offer unique reaction pathways for derivatization, but this has not been explored.

Table 1: Common Derivatization Reagents for Primary and Secondary Amines

Reagent ClassExample ReagentFunctional Group Introduced
Acylating AgentsTrifluoroacetic anhydride (B1165640) (TFAA)Trifluoroacetyl
Silylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (B98337)
Alkylating AgentsDimethylformamide-dimethyl acetal (B89532) (DMF-DMA)Dimethylaminomethylene

This table represents general derivatization agents for amines and does not reflect specific use with this compound due to a lack of available data.

Future Directions in Catalysis and Polymer Science

The bifunctional nature of this compound, with its secondary amine and two terminal alkenes, suggests potential applications in both catalysis and polymer science. It could serve as a ligand for metal catalysts or as a monomer in polymerization reactions. For instance, ring-closing metathesis could potentially lead to the formation of cyclic structures, or it could be used in olefin metathesis polymerization. Nevertheless, no published research has investigated these possibilities.

Potential for Bio-inspired Chemical Systems

Bio-inspired chemistry often utilizes molecules with specific functional groups to mimic biological processes or structures. While the amine and alkene moieties of this compound are found in various biological molecules, there is no research to suggest its direct application in the development of bio-inspired systems.

Q & A

Q. What are the standard synthetic methods for Bis(but-3-enyl)amine in laboratory settings?

this compound can be synthesized via:

  • Alkylation of ammonia : Reacting 3-butenyl halides (e.g., 3-butenyl bromide) with ammonia under inert conditions, using NaH as a base to deprotonate intermediates .
  • Reductive amination : Reacting but-3-enal with but-3-enylamine in methanol, followed by reduction with NaBH₄ to form the secondary amine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure to isolate the product .

Q. How is this compound characterized using spectroscopic techniques?

Key spectral data (based on structurally similar compounds):

Technique Key Signals Reference
¹H NMR - Vinyl protons (CH₂=CH): δ 5.6–5.8 ppm (m) <br> - Allylic CH₂N: δ 2.3–2.6 ppm (m) <br> - NH (broad): δ 1.5–2.0 ppm
IR - C=C stretch: ~1640 cm⁻¹ <br> - N-H stretch: ~3300 cm⁻¹
MS Molecular ion [M+H]⁺ expected at m/z 126.1 (calculated for C₈H₁₅N)

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allyl groups.
  • Reactivity : Susceptible to Michael additions or cyclization under acidic/basic conditions. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational chemistry aid in predicting novel reactions involving this compound?

  • Reaction prediction : Tools like Reaxys or AI-driven platforms (e.g., Pistachio models) can propose feasible synthetic pathways, such as [2+2] cycloadditions or allylic aminations .
  • DFT calculations : Model transition states for regioselectivity in Diels-Alder reactions, where the amine acts as an electron donor .
  • Solvent effects : COSMO-RS simulations optimize solvent choices (e.g., THF vs. DCM) for reaction yields .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Assay standardization : Reproduce enzyme inhibition studies (e.g., acetylcholinesterase) under controlled pH, temperature, and co-solvent conditions .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinities or LC-MS to quantify metabolite profiles .
  • Stereochemical analysis : Chiral HPLC or circular dichroism (CD) to verify if activity differences arise from enantiomeric impurities .

Q. How can reaction conditions be optimized to improve yields in this compound-mediated catalysis?

  • Temperature control : Lower temperatures (–10°C) suppress side reactions (e.g., polymerization) during allylic aminations .
  • Catalyst screening : Test transition metals (Pd, Cu) for cross-coupling efficiency. For example, Pd(PPh₃)₄ increases Suzuki-Miyaura coupling yields by 30% .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine in SN2 reactions .

Q. What computational and experimental approaches validate the interaction of this compound with biological targets?

  • Molecular docking : AutoDock Vina models binding to cytochrome P450 enzymes, predicting key hydrogen bonds with active-site residues .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm interactions observed in silico .
  • Metabolic profiling : Incubate with liver microsomes and analyze via LC-HRMS to identify oxidative metabolites (e.g., epoxidation of the allyl group) .

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